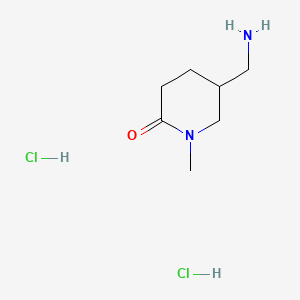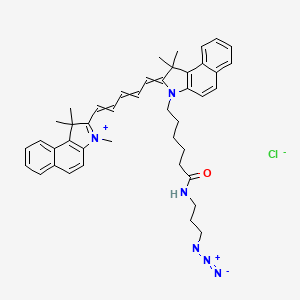
Cyanine5.5 azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine5.5 azide, also known as CY 5.5 azide, is a potent fluorescent dye used extensively in scientific research. It is particularly valued for its near-infrared (NIR) emission properties, making it suitable for live organism imaging. The compound is a member of the cyanine dye family, which are characterized by their long wavelengths and high fluorescence efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine5.5 azide is synthesized through a multi-step organic synthesis process. The reaction conditions are carefully controlled to ensure the purity and stability of the dye.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical synthesis with stringent quality control measures. The compound is often produced as a solid or in solution form, with a purity of 98% or higher.
Chemical Reactions Analysis
Types of Reactions: Cyanine5.5 azide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various applications.
Scientific Research Applications
Cyanine5.5 azide is widely used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling DNA, RNA, and proteins for fluorescence imaging.
Medicine: Utilized in diagnostic imaging and tracking the distribution of drugs within the body.
Industry: Applied in the development of sensors and other detection devices.
Mechanism of Action
The mechanism by which Cyanine5.5 azide exerts its effects involves its interaction with molecular targets and pathways. The azide group in the compound allows for click chemistry reactions, facilitating the labeling of biomolecules. The dye's NIR emission properties enable it to be detected with high sensitivity in biological systems.
Comparison with Similar Compounds
Cy5.5
Alexa Fluor 680
DyLight 680
Cyanine5.5 azide stands out due to its versatility and efficiency in various scientific applications, making it a valuable tool in research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C43H49ClN6O |
|---|---|
Molecular Weight |
701.3 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C43H48N6O.ClH/c1-42(2)37(48(5)35-26-24-31-17-11-13-19-33(31)40(35)42)21-8-6-9-22-38-43(3,4)41-34-20-14-12-18-32(34)25-27-36(41)49(38)30-15-7-10-23-39(50)45-28-16-29-46-47-44;/h6,8-9,11-14,17-22,24-27H,7,10,15-16,23,28-30H2,1-5H3;1H |
InChI Key |
KOVQVUIEVDGEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




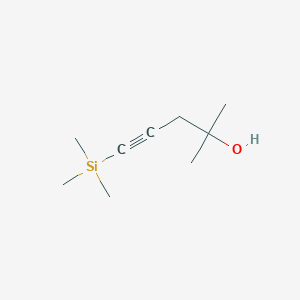
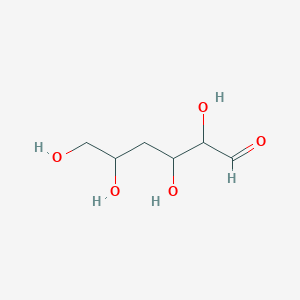
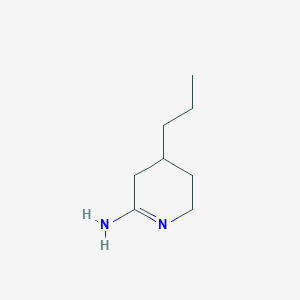
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

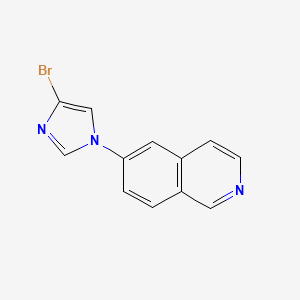
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)

![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
